Cas no 15426-17-2 (Diazene,1,2-bis(3-bromophenyl)-)
15426-17-2 structure
Product Name:Diazene,1,2-bis(3-bromophenyl)-
CAS-nummer:15426-17-2
MF:C12H8Br2N2
MW:340.013320922852
CID:224467
PubChem ID:257915
Update Time:2025-04-19
Diazene,1,2-bis(3-bromophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Diazene,1,2-bis(3-bromophenyl)-
- 3,3'-Dibromoazobenzene
- bis(3-bromophenyl)diazene
- 1,2-bis(3-bromophenyl)diazene
- 3,3'-azobromobenzene
- 3.3'-Dibrom-azobenzol
- bis-(3-bromo-phenyl)-diazene
- Bis-(3-brom-phenyl)-diazen
- SCHEMBL7172271
- VEVQNDVHZNOSHX-FOCLMDBBSA-N
- NSC-86535
- 318514-93-1
- NCIOpen2_009501
- (E)-1,2-Bis(3-bromophenyl)diazene
- 15426-17-2
- NSC99449
- NSC-99449
- Diazene, bis(3-bromophenyl)-
- NSC86535
- (E)-1,2-Bis(3-bromophenyl)diazene #
-
- Inchi: 1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H/b16-15+
- InChI-sleutel: VEVQNDVHZNOSHX-FOCLMDBBSA-N
- LACHT: BrC1=CC=CC(=C1)/N=N/C1C=CC=C(C=1)Br
Berekende eigenschappen
- Exacte massa: 337.90544
- Monoisotopische massa: 337.905423
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 221
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 24.7
- XLogP3: 5.1
Experimentele eigenschappen
- Dichtheid: 1.67
- Kookpunt: 411.3°C at 760 mmHg
- Vlampunt: 202.5°C
- Brekindex: 1.647
- PSA: 24.72
Diazene,1,2-bis(3-bromophenyl)- Gerelateerde literatuur
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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